4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Energetic Materials
One study discusses the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole derivatives. These salts exhibit good thermal stability and relatively high density, indicating their potential utility in the development of energetic materials. The research highlights the versatility of triazole derivatives in creating compounds with desirable properties for energetic applications (Wang, Gao, Ye, & Shreeve, 2007).
Antimicrobial Agents
Another application includes the synthesis of new 1,2,4-triazole derivatives with antimicrobial activities. By modifying the triazole core with various substituents, researchers have developed compounds that show good or moderate activities against test microorganisms. This suggests the potential of triazole derivatives, including those structurally related to 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole, in the creation of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Novel Organic Compounds
Research also extends to the synthesis and reactions of N-chloromethyl-1,2,4-triazoles with sulfur and oxygen nucleophiles, leading to the development of compounds with potential applications in various biological and chemical contexts. These reactions illustrate the functional versatility of triazole derivatives, enabling the creation of diverse organic molecules (El-wassimy, Abdel-rahman, Ghattas, & Allah, 1992).
Fluorescent Behavior
Additionally, the fluorescent behavior of triazole regioisomers has been studied, indicating potential applications in material science and as fluorescent markers. These studies exemplify the broad utility of triazole derivatives in creating compounds with unique optical properties (Kamalraj, Senthil, & Kannan, 2008).
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3-methylphenyl)methyl]triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-3-2-4-10(5-9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHRXCEAHRAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.